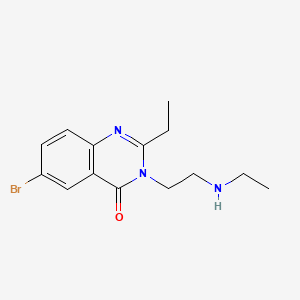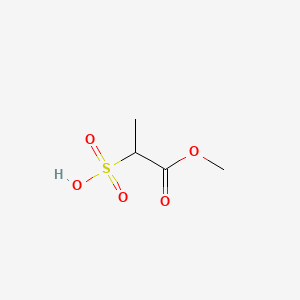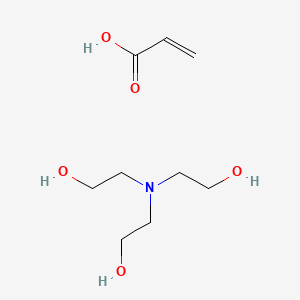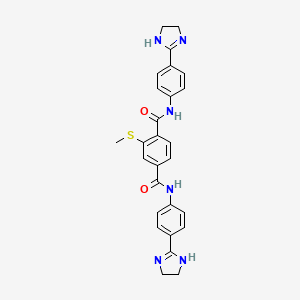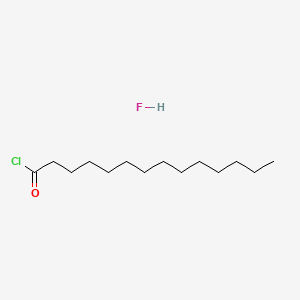
Tetradecanoyl chloride;hydrofluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanoyl chloride;hydrofluoride is a compound that combines the properties of tetradecanoyl chloride and hydrofluoride. Tetradecanoyl chloride, also known as myristoyl chloride, is an organic compound with the formula CH₃(CH₂)₁₂COCl. It is a fatty acid chloride derived from myristic acid. Hydrofluoride, on the other hand, refers to compounds containing the fluoride ion (F⁻) combined with hydrogen or other elements. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoyl chloride typically involves the reaction of myristic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction is as follows:
CH₃(CH₂)₁₂COOH+SOCl₂→CH₃(CH₂)₁₂COCl+SO₂+HCl
Hydrofluoride compounds, such as triethylamine trihydrofluoride (Et₃N·3HF), are prepared by the addition of anhydrous hydrogen fluoride (HF) to triethylamine (Et₃N) at low temperatures, followed by distillation to obtain the pure product .
Industrial Production Methods
Industrial production of tetradecanoyl chloride involves large-scale reactions of myristic acid with thionyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is carried out in a controlled environment to ensure safety and efficiency. Hydrofluoride compounds are produced using specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the purity of the final product .
化学反应分析
Types of Reactions
Tetradecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form myristic acid and hydrochloric acid.
Reduction: Reaction with reducing agents to form tetradecanol.
Hydrofluoride compounds, such as triethylamine trihydrofluoride, are used in nucleophilic substitution reactions to introduce fluoride ions into organic molecules .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and mild temperatures.
Hydrolysis: Reagents include water or aqueous solutions. Conditions involve ambient temperatures.
Reduction: Reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Conditions involve anhydrous solvents and low temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Myristic Acid: Formed from hydrolysis.
Tetradecanol: Formed from reduction.
科学研究应用
Tetradecanoyl chloride;hydrofluoride has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including surfactants, detergents, and pharmaceuticals.
Biology: Employed in the modification of biomolecules, such as proteins and lipids, to study their structure and function.
Medicine: Utilized in the development of drug delivery systems and as a reagent in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, coatings, and polymers
作用机制
The mechanism of action of tetradecanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The hydrofluoride component acts as a source of fluoride ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
Palmitoyl Chloride: Similar to tetradecanoyl chloride but with a longer carbon chain (C₁₆).
Lauroyl Chloride: Similar to tetradecanoyl chloride but with a shorter carbon chain (C₁₂).
Stearoyl Chloride: Similar to tetradecanoyl chloride but with an even longer carbon chain (C₁₈).
Uniqueness
Tetradecanoyl chloride is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. It is less reactive than shorter-chain acyl chlorides but more reactive than longer-chain acyl chlorides. The combination with hydrofluoride enhances its reactivity and expands its range of applications .
属性
CAS 编号 |
71549-86-5 |
|---|---|
分子式 |
C14H28ClFO |
分子量 |
266.82 g/mol |
IUPAC 名称 |
tetradecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |
InChI 键 |
CXBGXZIKJITHEG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)Cl.F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


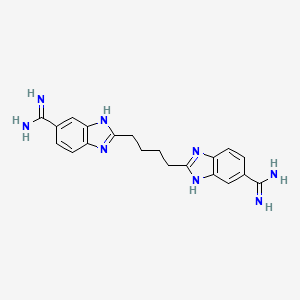
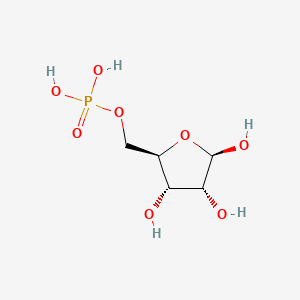
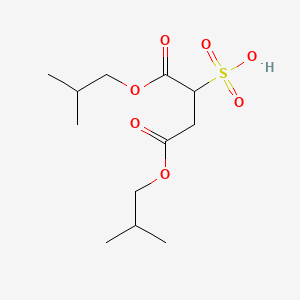
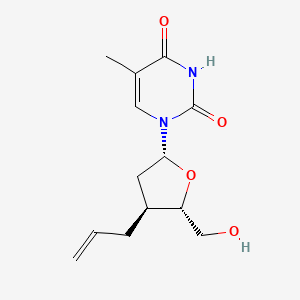
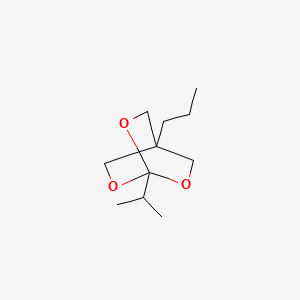
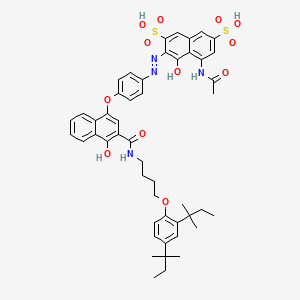
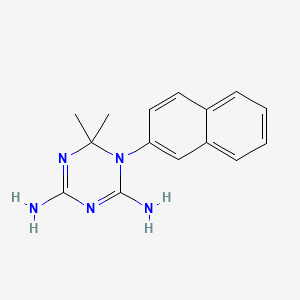
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
